1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18828135
Molecular Formula: C11H12F2OS
Molecular Weight: 230.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F2OS |
|---|---|
| Molecular Weight | 230.28 g/mol |
| IUPAC Name | 1-[4-(difluoromethyl)-3-methylsulfanylphenyl]propan-1-one |
| Standard InChI | InChI=1S/C11H12F2OS/c1-3-9(14)7-4-5-8(11(12)13)10(6-7)15-2/h4-6,11H,3H2,1-2H3 |
| Standard InChI Key | CYFDRUNPULPSAL-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)C(F)F)SC |
Introduction
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula CHFOS. It features a difluoromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. This unique structure contributes to its potential reactivity and biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry and drug development .
Synthesis
The synthesis of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one typically involves several steps, including the introduction of the difluoromethyl group onto a phenolic precursor followed by alkylation with propan-1-one derivatives. This multi-step synthesis allows for the careful introduction of functional groups, leading to the desired compound.
Biological Activities and Potential Applications
1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one exhibits potential biological activities, including inducing apoptosis in cancer cells through specific signaling pathways. Its unique structure and functional groups may interact with various molecular targets within biological systems, modulating enzyme activity and influencing metabolic processes.
Potential Applications
-
Medicinal Chemistry: As a precursor for more complex molecules or as a lead compound for further modifications.
-
Drug Development: Due to its potential pharmacological applications, particularly in cancer treatment.
-
Biological Research: For studying interactions with biological targets and understanding its mechanism of action.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-(Difluoromethyl)-4-methylthio)phenyl)propan-1-one | Similar difluoromethyl and methylthio groups | |
| 1-(4-(Difluoromethoxy)-3-difluoromethylphenyl)propan-1-one | Contains difluoromethoxy instead of methylthio | |
| 1-(3-(Difluoromethyl)-5-methylthio)phenyl)propan-1-one | Differing position of methylthio group on phenyl ring |
These comparisons highlight the unique properties of 1-(4-(Difluoromethyl)-3-(methylthio)phenyl)propan-1-one and its potential advantages over similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume